tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is a chemical compound known for its unique structure and properties It is a derivative of carbamate, featuring a tert-butyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The nitrophenyl group can be modified to enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate involves the interaction of its functional groups with biological targets. The carbamate group can be hydrolyzed by enzymes, releasing active compounds that interact with specific molecular pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-nitrophenyl)carbamate
- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-Butyl (5-oxopentyl)carbamate
Uniqueness
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate is unique due to its specific combination of functional groupsIts structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H24N2O5 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)18-12-8-4-5-11-15(20)13-9-6-7-10-14(13)19(22)23/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,18,21) |
InChI Key |
WHBDOEMKGLPAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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